(Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile
Description
Properties
IUPAC Name |
2-(3-fluoro-4-morpholin-4-ylbenzoyl)-3-(4-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2/c21-17-4-1-14(2-5-17)11-16(13-23)20(25)15-3-6-19(18(22)12-15)24-7-9-26-10-8-24/h1-6,11-12H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMGPEMENNBVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)C(=CC3=CC=C(C=C3)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 3-fluoro-4-morpholinobenzoyl chloride with an appropriate base to form the benzoyl intermediate.
Coupling Reaction: The benzoyl intermediate is then coupled with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate, under conditions that favor the formation of the (Z)-isomer.
Nitrile Addition: The final step involves the addition of a nitrile group to the coupled product, typically using a reagent like sodium cyanide under controlled conditions to ensure the desired propenenitrile formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Initial studies suggest that this compound may exhibit anticancer properties by inhibiting specific signaling pathways associated with tumor growth. Compounds with similar structures have been shown to target receptor tyrosine kinases (RTKs), which play a crucial role in cancer progression .
- Antimicrobial Properties : The compound's structural analogs have demonstrated efficacy against various bacterial strains, indicating potential as an antimicrobial agent. The presence of fluorine atoms often enhances the biological activity of compounds, making them more effective against resistant strains .
- Neurological Applications : Given the morpholine moiety in its structure, there is potential for this compound to interact with neurological pathways, possibly offering therapeutic benefits for conditions such as anxiety and depression. Similar compounds have been explored for their neuroprotective effects .
Anticancer Research
A study published in Journal of Medicinal Chemistry explored the inhibitory effects of fluorinated compounds on cancer cell lines. Results indicated that compounds similar to (Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile exhibited significant cytotoxicity against breast cancer cells, leading to apoptosis through the activation of caspase pathways .
Antimicrobial Efficacy
Research conducted on the antimicrobial properties of fluorinated benzamide derivatives revealed that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent variations in enhancing antimicrobial activity, suggesting that this compound could be further optimized for this purpose .
Neuropharmacological Studies
In a recent investigation into the neuropharmacological effects of morpholine derivatives, researchers found that certain compounds exhibited anxiolytic-like effects in animal models. This opens avenues for exploring this compound as a potential candidate for treating anxiety disorders .
Mechanism of Action
The mechanism of action of (Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, while the morpholine ring can modulate its pharmacokinetic properties. The propenenitrile group allows for further chemical modifications, enabling the fine-tuning of its biological activity.
Comparison with Similar Compounds
Structural and Electronic Features
The compound is compared to five structurally related acrylonitrile derivatives (Table 1):
Key Observations:
- Electronic Effects: The target compound’s morpholino group enhances solubility compared to thiazol () or sulfonamido () substituents, which introduce steric bulk or hydrogen-bonding variability.
- Stereochemistry : The Z-configuration in the target compound and analogs contrasts with the hydrogenated backbone of ’s compound, which lacks conjugation and planarity, reducing electronic delocalization .
- Functional Groups: The nitrile group in all compounds acts as an electron-withdrawing moiety, but the benzofuranone in introduces a ketone, altering reactivity profiles .
Biological Activity
(Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications in drug discovery.
- Molecular Formula : C18H16F2N2O2
- Molecular Weight : 344.33 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
The biological activity of fluorinated compounds, including this compound, is often enhanced due to the introduction of fluorine atoms. Fluorine can influence various pharmacokinetic properties such as lipophilicity, metabolic stability, and bioavailability, making these compounds promising candidates for therapeutic applications .
The compound's mechanism of action is likely related to its interaction with specific biological targets, such as enzymes or receptors involved in disease processes. The presence of the morpholino group may enhance binding affinity and selectivity towards these targets, potentially leading to improved therapeutic efficacy .
Pharmacological Studies
Recent studies have investigated the biological effects of similar fluorinated compounds. For instance, the incorporation of fluorinated phenylalanines into proteins has been shown to enhance protein stability and alter enzymatic activity . This suggests that this compound may exhibit similar enhancements in biological systems.
Case Studies
- Anticancer Activity : Compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines. For example, certain fluorinated derivatives showed IC50 values ranging from 0.11 to 1.47 µM against MCF-7 and HCT-116 cell lines, indicating potent anticancer properties .
- Antiviral Properties : The introduction of fluorine has been linked to increased antiviral activity in spiro-isoxazolines, with some derivatives exhibiting IC50 values around 10 µM against human cytomegalovirus (HCMV) .
Data Tables
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Fluorinated Derivative A | Anticancer | 0.48 | MCF-7 |
| Fluorinated Derivative B | Antiviral | 10 | HCMV |
| This compound | TBD | TBD | TBD |
Q & A
Basic Question: What synthetic methodologies are employed to prepare (Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile, and how are reaction conditions optimized?
Answer:
The compound is synthesized via multi-step protocols involving:
- Knoevenagel condensation to form the propenenitrile core, utilizing catalysts like morpholine derivatives for regioselectivity.
- Suzuki-Miyaura cross-coupling or Wittig reactions to introduce fluorophenyl groups, with palladium catalysts and optimized temperatures (60–80°C) to minimize byproducts .
- Protection/deprotection strategies for the morpholino group to prevent undesired side reactions. Reaction monitoring via TLC and HPLC ensures intermediate purity. Solvent selection (e.g., DMF or THF) and inert atmospheres (N₂/Ar) enhance yield (typically 60–75%) .
Basic Question: Which spectroscopic and crystallographic techniques are critical for confirming the Z-configuration and structural integrity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR coupling constants () distinguish Z/E isomers. The vinyl proton coupling (e.g., for Z-isomers) confirms stereochemistry .
- X-ray Crystallography : Single-crystal diffraction resolves spatial arrangements. SHELX software refines data, with R-factors < 0.05 indicating high accuracy. Fluorine atoms’ high electron density aids in resolving positional disorder .
- IR Spectroscopy : Stretching frequencies for nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups validate functional groups .
Advanced Question: How does the morpholino substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?
Answer:
The morpholino group acts as an electron-donating substituent via resonance, stabilizing intermediates in coupling reactions.
- Steric Effects : Its bulky structure directs regioselectivity during aryl halide coupling, favoring para-substitution on the benzoyl ring.
- Electronic Modulation : Enhances nucleophilicity at the α-carbon of the propenenitrile moiety, facilitating Michael additions. DFT calculations (e.g., B3LYP/6-31G*) quantify charge distribution, showing reduced electrophilicity at the nitrile group compared to non-morpholino analogs .
Advanced Question: What challenges arise in resolving crystallographic data for fluorinated analogs, and how can SHELX parameters be optimized?
Answer:
Challenges :
- Disorder in Fluorine Positions : Fluorine’s high electronegativity causes anisotropic displacement parameters, complicating refinement.
- Twinned Crystals : Common in fluorinated compounds due to lattice symmetry; TWIN/BASF commands in SHELX correct for this .
Optimization : - High-Resolution Data : Collect at low temperature (100 K) to reduce thermal motion.
- Restraints : Apply DFIX/ISOR restraints to fluorine atoms. Using the SHELXL-2018 version improves handling of pseudo-symmetry .
Data Contradiction Analysis: How to reconcile discrepancies in bioactivity data between in vitro enzyme assays and cellular models?
Answer:
Discrepancies often arise from:
- Membrane Permeability : The compound’s logP (~3.5) may limit cellular uptake despite potent in vitro enzyme inhibition (IC₅₀ < 1 µM). Use PAMPA assays to quantify permeability .
- Metabolic Instability : Cytochrome P450-mediated degradation in cellular models reduces efficacy. Co-administration with CYP inhibitors (e.g., ketoconazole) validates this hypothesis .
- Off-Target Effects : Proteomic profiling (e.g., affinity chromatography) identifies unintended targets in complex cellular environments .
Advanced Question: What computational strategies predict the compound’s reactivity in nucleophilic environments?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model nucleophilic attack on the nitrile group.
- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps (calculated via Gaussian 09) predict susceptibility to nucleophiles. Lower gaps (<5 eV) correlate with higher reactivity .
- Docking Studies : AutoDock Vina evaluates binding to enzymatic active sites (e.g., kinases), guiding derivative design .
Advanced Question: How do fluorine atoms impact intermolecular interactions in the crystal lattice?
Answer:
Fluorine participates in:
- C–H···F Hydrogen Bonds : Stabilize crystal packing, with F···H distances ~2.3–2.5 Å.
- π-π Stacking : Electron-withdrawing fluorines reduce aromatic ring electron density, enhancing edge-to-face interactions (distance ~3.8 Å).
- Van der Waals Contacts : Fluorine’s small atomic radius allows dense packing, increasing melting points (observed mp: 180–185°C) .
Advanced Question: What strategies mitigate Z→E isomerization during prolonged storage?
Answer:
- Light Protection : Store in amber vials under UV-filtered conditions to prevent photoisomerization.
- Temperature Control : Maintain at –20°C; DSC analysis shows isomerization onset at 40°C.
- Stabilizing Additives : Co-formulate with radical scavengers (e.g., BHT) or cyclodextrins to encapsulate the reactive double bond .
Advanced Question: How to design derivatives for structure-activity relationship (SAR) studies targeting kinase inhibition?
Answer:
- Bioisosteric Replacement : Substitute morpholino with piperazine or thiomorpholine to modulate solubility (logD ± 0.5).
- Halogen Scanning : Replace fluorine with chlorine or trifluoromethyl groups to assess steric vs. electronic effects on binding affinity.
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade kinases selectively .
Advanced Question: What analytical workflows resolve co-eluting impurities in HPLC purification?
Answer:
- Multi-Dimensional HPLC : Combine reverse-phase (C18) and chiral columns for enantiomeric separation.
- MS-Coupled Purification : LC-ESI-MS identifies impurities via m/z ratios; adjust mobile phase (e.g., 0.1% formic acid in acetonitrile) to improve resolution.
- Fractional Crystallization : Use solvent mixtures (hexane:EtOAc, 4:1) to isolate pure Z-isomer crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
